![molecular formula C21H23NO3 B241732 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

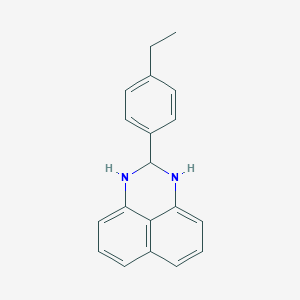

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

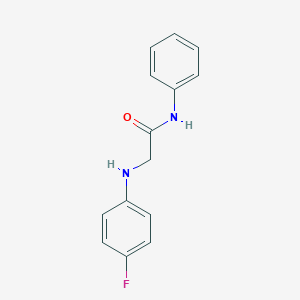

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone, also known as Furosemide, is a diuretic medication used to treat fluid retention in conditions such as heart failure, liver disease, and kidney disease. Furosemide is a potent loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. In addition to its clinical applications, Furosemide has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mecanismo De Acción

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. This compound also has vasodilatory effects and can reduce blood pressure by decreasing peripheral vascular resistance.

Biochemical and physiological effects:

This compound has a number of biochemical and physiological effects beyond its diuretic properties. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of advantages and limitations for lab experiments. This compound is a well-characterized compound with a known mechanism of action, making it a useful tool for studying renal physiology and fluid balance. However, this compound can have off-target effects and can interact with other compounds, leading to potential confounding effects.

Direcciones Futuras

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of potential future applications beyond its current clinical use as a diuretic. This compound has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury. This compound has also been studied as a potential treatment for certain types of cancer, as it can inhibit the activity of carbonic anhydrase, which is overexpressed in some tumors. Additionally, this compound has been studied for its potential to enhance the delivery of drugs to the brain, as it can cross the blood-brain barrier.

Métodos De Síntesis

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is synthesized through a multi-step process involving the condensation of 3-methyl-2-butanone with 3,4-dihydro-2H-pyran, followed by cyclization with 2-chloroacetyl chloride, and subsequent reaction with 2-amino-5-methylthiazole. The final step involves the oxidation of the thiazole ring to form the oxazinone ring.

Aplicaciones Científicas De Investigación

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications. This compound has been shown to have a number of therapeutic applications beyond its clinical use as a diuretic. For example, this compound has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury.

Propiedades

Fórmula molecular |

C21H23NO3 |

|---|---|

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |

InChI |

InChI=1S/C21H23NO3/c1-12(23)17-13(2)25-20-15-9-7-6-8-14(15)19-16(18(17)20)10-22(11-24-19)21(3,4)5/h6-9H,10-11H2,1-5H3 |

Clave InChI |

BYMQBQPATLMWTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |

SMILES canónico |

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)

![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)

![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)